2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWTWAKDIYLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the Boc protecting group on amino functionalities is a critical step to prevent side reactions during subsequent coupling. The Boc protection is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate ((BOC)2O) in the presence of coupling agents and bases.
For aminopyridine derivatives, a representative procedure involves dissolving 2-amino-5-bromopyridine in tetrahydrofuran (THF) at 0 °C, adding sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate the amine, followed by slow addition of (BOC)2O at room temperature. The reaction mixture is stirred for 30 minutes, then quenched and extracted to yield tert-butyl 5-bromopyridin-2-ylcarbamate with yields around 85% (Table 1).
For piperidine derivatives, 4-aminopiperidine is Boc-protected via reaction with (BOC)2O in solvents such as dichloromethane (DCM) or toluene, often with triethylamine (TEA) as base. For example, N-benzyl-4-piperidone can be converted to 4-Boc-aminopiperidine via a two-step process involving formation of an intermediate followed by catalytic hydrogenation using Pd/C under hydrogen atmosphere at 60–80 °C, achieving yields above 88% with high purity (GC content >99%) and melting points around 161–163 °C (Table 2).
| Table 1: Boc Protection of 2-Amino-5-bromopyridine |
|---|
| Reactants: 2-amino-5-bromopyridine, NaHMDS, (BOC)2O |
| Solvent: THF |
| Temperature: 0 °C to RT |
| Reaction Time: ~30 min |
| Yield: 85% |
| Purification: Extraction, washing, drying, concentration |
| Table 2: Preparation of 4-Boc-aminopiperidine from N-benzyl-4-piperidone |
|---|
| Step 1: Reaction with ammonium chloride, trimethyl orthoformate, methanol, reflux 2h |
| Step 2: Reaction with tert-butyl carbamate in toluene at 80–100 °C, 3h |
| Step 3: Catalytic hydrogenation with 5% Pd/C in methanol, 60–80 °C, 5–8h, H2 pressure 0.8–1.0 MPa |
| Yield: 88–90% |
| Purity: GC > 99% |
| Melting Point: 161–163 °C |
Coupling of Boc-Protected Piperidine with Bromopyridine
The key step in synthesizing 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is the formation of the C–N bond linking the Boc-protected piperidine to the bromopyridine ring.
A common synthetic approach employs palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reactions. For example, the Boc-protected piperidine (4-amino-1-Boc-piperidine) is reacted with 5-bromopyridine derivatives under basic conditions with palladium catalysts to achieve selective amination at the 5-position of pyridine.
Alternatively, nucleophilic substitution can be performed by stirring 4-amino-1-Boc-piperidine with the corresponding bromopyridine in dichloromethane with triethylamine at room temperature for extended periods (e.g., 16 hours). The reaction mixture is then worked up by aqueous extraction and purified by flash chromatography to isolate the desired product in good yield.
| Table 3: Representative Coupling Reaction Conditions |
|---|
| Reactants: 4-amino-1-Boc-piperidine, 5-bromopyridine derivative |
| Solvent: DCM or THF |
| Base: Triethylamine (1.2 eq.) |
| Catalyst: Pd-based catalyst (for Buchwald-Hartwig) |
| Temperature: Room temperature to reflux |
| Reaction Time: 16 hours (nucleophilic substitution) |
| Purification: Extraction, drying, flash chromatography |
Alternative Synthetic Routes and Optimization
The Suzuki-Miyaura coupling route involves the reaction of boronic acid derivatives of the piperidine moiety with bromopyridine under palladium catalysis. This method is favored for its mild conditions and high selectivity.
Industrial scale synthesis may utilize continuous flow reactors to optimize reaction parameters such as temperature, pressure, and catalyst loading, enhancing yield and minimizing by-products.
The Boc protection is confirmed by characteristic NMR signals: tert-butyl protons appear as singlets near 1.4–1.5 ppm in ^1H NMR and around 28 ppm in ^13C NMR. The Boc carbonyl stretch is observed in FT-IR spectra at 1680–1720 cm⁻¹.
The coupling product shows disappearance of free amine signals and appearance of new aromatic and piperidine signals consistent with substitution at the 5-position of pyridine.
Purity and identity are further confirmed by mass spectrometry and HPLC analysis.
X-ray crystallography can be employed for unambiguous structural confirmation, especially to verify regiochemistry and stereochemistry in complex derivatives.
| Step | Reaction | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Boc protection of 2-amino-5-bromopyridine | NaHMDS, (BOC)2O, THF, 0 °C to RT, 30 min | ~85% | Purification by extraction |
| 2 | Boc protection of 4-aminopiperidine | (BOC)2O, TEA, DCM/toluene, RT to 100 °C, 3h | 88–90% | Catalytic hydrogenation step included |
| 3 | Coupling of Boc-piperidine with bromopyridine | Pd catalyst, base (TEA), DCM, RT, 16h | Variable, generally good | Purification by flash chromatography |
The preparation of this compound involves well-established synthetic methodologies combining Boc protection of amino groups and palladium-catalyzed cross-coupling or nucleophilic substitution reactions. The Boc protection steps are efficiently conducted under mild conditions with high yields and purity. Coupling reactions proceed smoothly under base and catalyst-mediated conditions, yielding the desired compound with good selectivity. Characterization by NMR, IR, mass spectrometry, and crystallography confirms the structural integrity of intermediates and final products. Industrial scale synthesis benefits from process optimization and continuous flow technologies to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce different piperidine and pyridine derivatives .
Scientific Research Applications
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-5-bromopyridine
- Structure : A simpler analog lacking the Boc-protected piperidinyl group.
- Molecular Formula : C5H5BrN2 (MW: 173.01 g/mol).
- Key Differences: Forms co-crystals with hydrogen-bond donors like 4-hydroxybenzoic acid, enhancing crystallinity and solubility . Lacks steric protection, making it more reactive but less stable in acidic/basic conditions compared to the Boc-protected derivative.
- Applications : Used in crystal engineering and as a precursor for metal-organic frameworks (MOFs) .
5-Bromo-2-chloropyrimidin-4-amine
- Structure : A pyrimidine derivative with bromo and chloro substituents.
- Molecular Formula : C4H4BrClN4 (MW: 223.46 g/mol).
- Key Differences :
- Applications : Intermediate in antimetabolite and antiviral drug synthesis .
4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine
- Structure : Combines pyrimidine and piperazinyl groups with bulky substituents.
- Molecular Formula : C18H23BrN6 (MW: 427.33 g/mol).
- Key Differences :
- Applications : Investigated in kinase-targeted therapies .
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Features a fused pyrrolopyrimidine core with a Boc-protected piperazinyl group.
- Molecular Formula : C15H20BrN5O2 (MW: 390.26 g/mol).
- Key Differences :
- Applications: Potential use in anticancer and antiviral agents .
Research Findings and Contrasts
- Reactivity: The Boc group in 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine shields the amine during synthesis, unlike 2-amino-5-bromopyridine, which requires additional protection steps vs. .
- Solubility : Piperazinyl derivatives (e.g., and ) exhibit lower solubility in polar solvents due to bulky substituents, whereas the Boc-piperidinyl-pyridine hybrid balances solubility and stability .
- Biological Activity : Pyrrolopyrimidines () show higher target selectivity than pyridine derivatives, attributed to their fused aromatic systems .
Biological Activity
Overview
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group, which makes it a versatile intermediate in the synthesis of various pharmaceuticals.
The synthesis of this compound typically involves:
- Protection of the amino group using Boc, which stabilizes the amine during subsequent reactions.
- Bromination of the pyridine ring, allowing for further functionalization through nucleophilic substitution reactions.
Common Reactions
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
- Deprotection Reactions : Removal of the Boc group under acidic conditions yields the free amine.
- Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to create carbon-carbon bonds.
The biological activity of this compound is largely attributed to its derivatives, which may interact with specific biological targets, including enzymes and receptors. The piperidine moiety is known for its role in various pharmacological actions, including:
- Anticancer Activity : Compounds derived from piperidine structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives exhibiting cytotoxicity against specific tumor cells have been reported, indicating potential applications in cancer therapy .
- Neurodegenerative Disorders : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) positions it as a candidate for treating Alzheimer's disease. Research has demonstrated that modifications to piperidine structures can enhance brain exposure and dual inhibition properties against cholinesterases .
Anticancer Applications
A study highlighted the synthesis of piperidine derivatives that showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. These compounds exhibited better apoptosis induction in hypopharyngeal tumor models, suggesting that structural modifications significantly impact biological efficacy .
Neuroprotective Properties
Research into piperidine-containing compounds has revealed their potential in treating Alzheimer's disease by inhibiting both AChE and butyrylcholinesterase (BuChE). One study demonstrated that specific structural features within these compounds led to improved selectivity and inhibition profiles, crucial for developing effective Alzheimer's therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Boc-amino)-3-bromopyridine | Similar Boc protection; different bromination | Moderate anticancer activity |
| 2-(Boc-amino)-4-bromopyridine | Different substitution pattern | Enhanced neuroprotective effects |
| 2-(Boc-amino)-6-bromopyridine | Alternative position for bromination | Variable activity; requires further study |
The unique positioning of the bromine atom and the Boc-protected amino group in this compound influences its reactivity and biological activity compared to its isomers.
Q & A
Q. What are the key synthetic strategies for preparing 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine?
The synthesis typically involves multi-step functionalization of pyridine and piperidine precursors. A common approach includes:
- Bromination : Introducing bromine at the 5-position of pyridine via electrophilic substitution, as seen in bromopyridine derivatives (e.g., 2-bromo-5-methylpyridine synthesis in ).
- Piperidine functionalization : Protecting the 4-amino group of piperidine with a Boc (tert-butoxycarbonyl) group to prevent side reactions during coupling .
- Nucleophilic substitution : Coupling the bromopyridine with Boc-protected piperidine under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) .
Critical characterization tools : NMR (to confirm Boc protection and regiochemistry), mass spectrometry (for molecular weight verification), and HPLC (purity assessment).
Q. How should researchers characterize the Boc-protected intermediate to confirm structural integrity?
- 1H/13C NMR : Analyze the Boc group’s tert-butyl signals (~1.4 ppm for CH3 in 1H NMR; ~28 ppm in 13C NMR) and the piperidine ring’s coupling patterns.
- FT-IR : Verify the presence of the Boc carbonyl stretch (~1680–1720 cm⁻¹) .
- X-ray crystallography : For unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated in brominated pyrimidine analogs ().
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between 5-bromopyridine and Boc-protected piperidine?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, Pd2(dba)₃) with ligands such as XPhos or BINAP to enhance reactivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while toluene or dioxane could stabilize Pd complexes.
- Temperature gradients : Perform reactions under reflux (80–110°C) to accelerate kinetics, but monitor for Boc-group decomposition .
Data-driven approach : Use DOE (Design of Experiments) to statistically evaluate variables like catalyst loading, solvent, and temperature.
Q. How to resolve contradictory spectral data arising from regioisomeric impurities?
- 2D NMR (HSQC, HMBC) : Map through-space and through-bond correlations to distinguish between possible regioisomers (e.g., bromine at position 5 vs. 3) .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass matches the expected product.
- Comparative analysis : Reference spectral data from structurally similar compounds, such as 2-amino-5-bromobenzoylpyridine () or brominated pyrimidines ().
Q. What strategies mitigate solubility challenges during purification of the final compound?
- Gradient recrystallization : Use solvent pairs like ethyl acetate/hexane or DCM/methanol to isolate pure crystals .
- Chromatographic methods : Employ reverse-phase HPLC with acetonitrile/water gradients for polar intermediates.
- Co-solvent systems : Additives like TFA (0.1%) can improve solubility without compromising Boc-group stability .
Q. How to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Boronate ester preparation : Convert the 5-bromo group to a pinacol boronate ester (e.g., using Pd catalysis and bis(pinacolato)diboron) .
- Kinetic studies : Monitor reaction progress via TLC or LC-MS to optimize conditions (e.g., base selection: K2CO3 vs. Cs2CO3).
- Mechanistic probes : Use deuterated solvents or isotopic labeling to study rate-determining steps .
Methodological Considerations for Data Interpretation
Q. How to analyze competing decomposition pathways of the Boc group under reaction conditions?
- Thermogravimetric analysis (TGA) : Quantify thermal stability of the Boc-protected intermediate.
- In situ FT-IR : Monitor carbonyl vibrations during heating to detect decarboxylation or hydrolysis .
- Control experiments : Compare reaction outcomes with and without Boc protection to isolate decomposition effects .
Q. What computational tools can predict regioselectivity in subsequent functionalization reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
